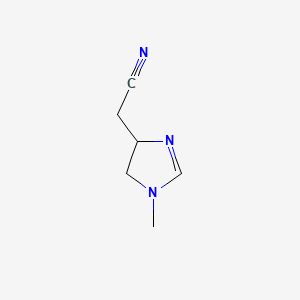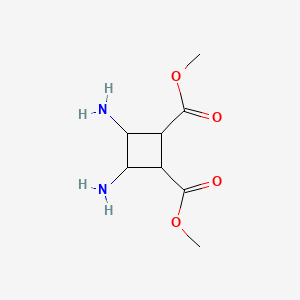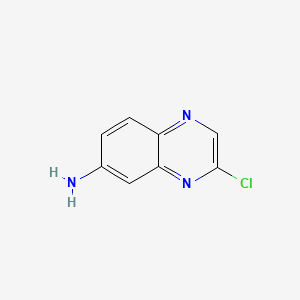
3-Chloroquinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroquinoxalin-6-amine: is an organic compound with the molecular formula C8H6ClN3 It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring
Mechanism of Action
Target of Action:
3-Chloroquinoxalin-6-amine primarily targets heme polymerase in malarial trophozoites. This enzyme is involved in the conversion of heme to hemazoin. By inhibiting heme polymerase, the compound disrupts the detoxification process in Plasmodium species, leading to the accumulation of toxic heme and ultimately killing the parasite .
Mode of Action:
The interaction between this compound and heme polymerase prevents the conversion of heme to hemazoin. As a result, Plasmodium species cannot effectively neutralize the toxic heme, leading to their demise .
Biochemical Pathways:
The affected pathway is related to hemozoin formation in Plasmodium falciparum . Many antimalarials, including this compound, act as strong inhibitors of hemozoin crystal growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with dicarbonyl compounds under specific conditions. One common method is the reaction of 3-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroquinoxalin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or in polar solvents.
Oxidation Reactions: Oxidizing agents like or .
Reduction Reactions: Reducing agents such as or .
Major Products Formed:
Substitution Reactions: Formation of substituted quinoxaline derivatives.
Oxidation Reactions: Formation of quinoxaline-2,3-diones.
Reduction Reactions: Formation of 3-aminoquinoxaline derivatives.
Scientific Research Applications
Chemistry: 3-Chloroquinoxalin-6-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound is investigated for its pharmacological properties, including its potential to inhibit certain enzymes and receptors. It is explored as a lead compound in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Comparison with Similar Compounds
Quinoxaline: The parent compound of 3-Chloroquinoxalin-6-amine, lacking the chlorine and amine substituents.
2-Chloroquinoxaline: A similar compound with the chlorine atom at the 2-position instead of the 3-position.
6-Aminoquinoxaline: A compound with an amino group at the 6-position but without the chlorine atom.
Uniqueness: this compound is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-chloroquinoxalin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOACHDNWEGOFNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B574263.png)
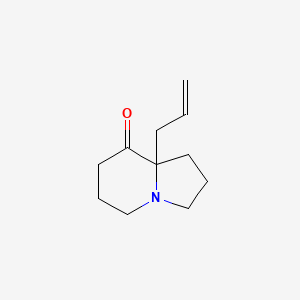
![[3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid](/img/structure/B574265.png)
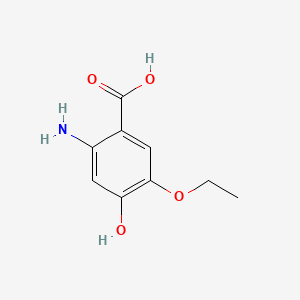
![Bicyclo[2.2.1]heptan-7-ol, 2-ethynyl-, (endo,syn)- (9CI)](/img/new.no-structure.jpg)
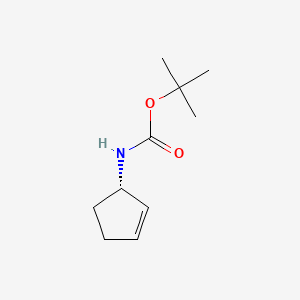
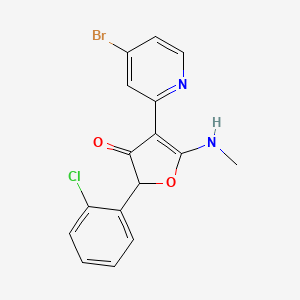
![5-Butyl-7-ethoxypyrazolo[1,5-a]pyrimidine](/img/structure/B574275.png)
![2-[2-(1-Methoxyethyl)phenyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaborolidine](/img/structure/B574277.png)
